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molecular formula C8H4Cl2O4 B098235 3,6-Dichlorophthalic acid CAS No. 16110-99-9

3,6-Dichlorophthalic acid

Cat. No. B098235
M. Wt: 235.02 g/mol
InChI Key: FLKHCKPUJWBHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04417014

Procedure details

The chlorination of the phthalic acid is effected in analogy with known methods in water at 45° to 50° by admitting chlorine gas with the pH value being kept at approximately 5 by the addition of aqueous sodium hydroxide. After approximately 10 hours reacting, a mixture containing approximately 63% 4,5-dichlorophthalic acid, 17% 3,4-dichlorophthalic acid, 9% 3,6-dichlorophthalic acid, 6% trichlorophthalic acid and 4% 4-chlorophthalic acid (chromatographic analysis) is obtained. The mixture is heated under low vacuum to approximately 200° to yield the corresponding chlorophthalic acid anhydride. The product is employed as such for the reaction with the 1,8-diaminonaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
Type
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Name
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Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)C1C(=CC=CC=1)C(O)=O.ClCl.[OH-].[Na+].[Cl:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21](=[CH:25][C:26]=1Cl)[C:22]([OH:24])=[O:23].ClC1C(Cl)=CC=C(C(O)=O)C=1C(O)=O.ClC1C=CC(Cl)=C(C(O)=O)C=1C(O)=O.ClC1C=C(C(O)=O)C(C(O)=O)=C(Cl)C=1Cl>O>[Cl:17][C:18]1[CH:19]=[C:20]([C:28]([OH:30])=[O:29])[C:21](=[CH:25][CH:26]=1)[C:22]([OH:24])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=C(C=C1)Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(C(=O)O)=C1)C(=O)O)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° to 50°

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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